
Defluoro Aprepitant
Übersicht
Beschreibung
Defluoro Aprepitant is a derivative of Aprepitant, a neurokinin 1 receptor antagonist used primarily to prevent chemotherapy-induced nausea and vomiting. The compound is characterized by the absence of fluorine atoms, which differentiates it from its parent compound, Aprepitant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Aprepitant involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of 3,5-bis(trifluoromethyl)phenyl ethoxy and phenylmorpholino derivatives, followed by triazol-3-one formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch reactors. The process includes rigorous purification steps to ensure the compound’s high purity and quality .
Analyse Chemischer Reaktionen
Chemical Reactions of Defluoro Aprepitant
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
- Oxidation: Involves the addition of oxygen or the removal of hydrogen.
- Reduction: Involves the addition of hydrogen or the removal of oxygen.
- Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific reactions depend on the functional groups present and the conditions applied during synthesis or application.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Comparison with Aprepitant
This compound is unique due to the absence of fluorine atoms, which may affect its pharmacokinetic and pharmacodynamic properties. Studies have shown that desfluoro aprepitant (DFA) has divergent binding kinetics compared to aprepitant . Aprepitant was more efficacious in lowering the Emax than DFA, abolishing it over 80% in comparison to control while DFA only decreased the Emax by 39% .
Industrial Production
Industrial production of this compound typically involves large-scale chemical synthesis using batch reactors. The process includes rigorous purification steps to ensure the compound’s high purity and quality.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
The pharmacokinetics of Defluoro Aprepitant reveal a bioavailability of approximately 60–65%, with peak plasma concentrations typically reached within three hours post-administration. The synthesis involves several steps, often starting from Aprepitant or its intermediates, with careful control of reaction conditions to achieve desired properties.
Oncology
This compound is primarily utilized in oncology for the prevention of CINV. It is effective in conjunction with other antiemetic therapies, enhancing control over nausea and vomiting during chemotherapy regimens.
Case Study:
A phase III trial demonstrated that patients receiving a regimen including this compound had significantly higher rates of complete response (no vomiting and no rescue medication) compared to control groups across various chemotherapy types, including moderately emetogenic chemotherapy (MEC) regimens .
Anesthesiology
In anesthesiology, this compound is used to prevent postoperative nausea and vomiting (PONV). Its administration can be oral or intravenous, depending on the clinical scenario.
Research Findings:
Clinical studies indicate that the addition of this compound to standard antiemetic therapy significantly reduces the incidence of PONV in patients undergoing surgery .
Psychiatry
Emerging research suggests potential applications in psychiatry, particularly in treating major depression. The neurokinin-1 receptor's role in mood regulation opens avenues for exploring this compound's efficacy in psychiatric disorders.
Gastroenterology
This compound has been investigated for treating cannabinoid hyperemesis syndrome, a condition characterized by cyclic vomiting associated with cannabis use. Its mechanism as a neurokinin-1 receptor antagonist may provide therapeutic benefits in this context.
Comparative Analysis with Other Compounds
Compound Name | Structure Features | Unique Attributes |
---|---|---|
Aprepitant | Contains fluorine atoms | Established efficacy in preventing nausea |
Netupitant | Different fluorination pattern | Higher potency as a neurokinin-1 receptor antagonist |
Rolapitant | Distinct chemical backbone | Longer half-life compared to this compound |
Laniquidomide | Alternative pharmacophore | Investigated for broader therapeutic uses |
This compound's unique structure alters its biological activity and interaction profiles compared to these similar compounds, potentially leading to different pharmacokinetic properties and therapeutic potentials.
Wirkmechanismus
Defluoro Aprepitant exerts its effects by inhibiting the neurokinin 1 receptor, which is involved in the emetic response. By blocking this receptor, the compound prevents the binding of substance P, a neuropeptide associated with nausea and vomiting . This mechanism is similar to that of Aprepitant, but the absence of fluorine atoms may influence its binding affinity and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aprepitant: The parent compound, which contains fluorine atoms and is widely used as an antiemetic.
Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.
Uniqueness
Defluoro Aprepitant is unique due to the absence of fluorine atoms, which may affect its pharmacokinetic and pharmacodynamic properties. This difference can influence its solubility, bioavailability, and overall efficacy compared to its fluorinated counterparts .
Biologische Aktivität
Defluoro Aprepitant is a derivative of Aprepitant, a well-established neurokinin-1 (NK1) receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article synthesizes current research findings, case studies, and biological evaluations related to the activity of this compound, focusing on its pharmacological properties, efficacy in cancer treatment, and potential applications.
Overview of Aprepitant and Its Derivatives
Aprepitant has gained significant attention for its role in managing CINV and has demonstrated efficacy against various tumor types due to its ability to inhibit NK1 receptors. The modification of Aprepitant to create this compound aims to enhance its selectivity and therapeutic index while potentially reducing side effects associated with standard treatments.
This compound functions by blocking NK1 receptors, which are involved in the signaling pathways that lead to nausea and vomiting. By inhibiting these receptors, this compound can mitigate the emetic response triggered by chemotherapy agents. Additionally, preclinical studies suggest that NK1 receptor antagonism may induce apoptosis in certain cancer cell lines, enhancing its potential as an anticancer agent.
Efficacy in Cancer Treatment
Recent studies have explored the cytotoxic effects of carbohydrate-based Aprepitant analogs, including this compound. These studies have shown promising results:
- Selective Cytotoxicity : Research indicates that derivatives like this compound exhibit selective cytotoxic activity against neuroblastoma (NB) cells, with IC50 values comparable to those of standard Aprepitant formulations. For example, one derivative demonstrated a 1.2-fold increase in cytotoxicity against NB compared to Aprepitant itself .
- Apoptotic Effects : Similar apoptotic effects were observed with this compound as seen with conventional Aprepitant, suggesting its potential utility in cancer therapy beyond antiemetic applications .
Case Studies
Several case studies highlight the clinical implications of using NK1 receptor antagonists in conjunction with chemotherapy:
- Combination Therapy : In a clinical setting involving patients with non-small cell lung cancer (NSCLC), the administration of an NK1 receptor antagonist led to a notable reduction in tumor size and improved patient outcomes without significant side effects .
- Pediatric Applications : In pediatric oncology, a study involving 307 patients demonstrated that adding Aprepitant (and by extension potentially this compound) to standard antiemetic regimens significantly improved complete response rates in preventing CINV during chemotherapy .
Safety Profile
The safety profile of this compound appears favorable based on existing literature. Adverse events reported in studies are generally consistent with those observed for other NK1 receptor antagonists:
- Common Adverse Effects : These include fatigue, headache, and gastrointestinal disturbances; however, serious adverse events were rare and comparable to control groups .
- Long-term Tolerance : The long-term administration of NK1 antagonists has been shown to be well-tolerated in various populations, including those with chronic conditions like HIV .
Comparative Efficacy
A meta-analysis evaluating the efficacy of NK1 receptor antagonists like Aprepitant versus placebo revealed significant improvements in complete response rates for CINV across multiple chemotherapy cycles. The findings underscore the importance of incorporating these agents into treatment protocols for enhanced patient management .
Eigenschaften
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34)/t13-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBMIXIISZAQGF-CAYVGHNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437718 | |
Record name | Defluoro Aprepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170729-76-7 | |
Record name | Desfluoro aprepitant | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Defluoro Aprepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEFLUORO APREPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ZN5S5LTS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.